CEF20

Vue d'ensemble

Description

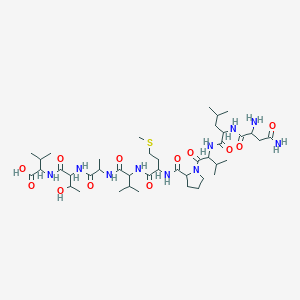

The compound CEF20 is a complex peptide-like molecule. It is characterized by multiple amino acid residues and functional groups, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions. Typically, the synthesis starts with the protection of amino groups to prevent unwanted side reactions. The protected amino acids are then coupled sequentially using peptide bond-forming reactions, such as the use of carbodiimides or other coupling agents. After the assembly of the peptide chain, the protecting groups are removed to yield the final compound.

Industrial Production Methods

Industrial production of such complex peptides often employs solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. SPPS is advantageous due to its efficiency and ability to automate the synthesis process, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: The sulfur-containing amino acid residues can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target disulfide bonds, converting them back to thiols.

Substitution: Amino groups can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of sulfur-containing residues can yield sulfoxides or sulfones, while acylation of amino groups can produce amides.

Applications De Recherche Scientifique

Chemical Properties and Structure

CEF20, also known as CL-20 (Hexanitrohexaazaisowurtzitane), is recognized for its high energy density and stability, making it a potent explosive material. Its chemical formula is CHNO, and it features a unique structure that contributes to its performance in various applications.

Military Applications

This compound has gained prominence in military applications due to its superior explosive properties compared to traditional explosives like TNT and RDX.

- High Energy Output : this compound exhibits a higher detonation velocity and pressure, making it suitable for use in munitions and explosives.

- Reduced Sensitivity : Its stability allows for safer handling and storage, reducing the risk of accidental detonation.

Case Study: Use in Munitions

A study conducted on the integration of this compound into military munitions highlighted its effectiveness in enhancing the lethality of warheads. The research demonstrated that munitions utilizing this compound achieved greater penetration and damage compared to those using conventional explosives .

Industrial Applications

This compound's properties extend beyond military use; it has significant potential in various industrial applications:

- Mining and Demolition : this compound is utilized in controlled demolition and mining operations due to its ability to generate powerful shock waves while maintaining stability.

- Gas Generators : In automotive safety systems, this compound is incorporated into gas generators for airbags, improving combustion efficiency and reducing harmful emissions .

Table 1: Comparison of Explosive Properties

| Property | This compound (CL-20) | TNT | RDX |

|---|---|---|---|

| Density (g/cm³) | 1.9 | 1.6 | 1.82 |

| Detonation Velocity (m/s) | 9,100 | 6,900 | 8,750 |

| Pressure (GPa) | 34 | 19 | 30 |

| Sensitivity | Low | Moderate | Low |

Research Applications

Recent studies have explored the potential of this compound in various scientific research domains:

- Material Science : Researchers are investigating the use of this compound in developing new composite materials that leverage its explosive properties for innovative applications.

- Environmental Impact Studies : Understanding the environmental implications of using high-energy explosives like this compound is crucial for sustainable practices in mining and demolition industries.

Case Study: Environmental Impact Assessment

A comprehensive assessment was conducted to evaluate the environmental impact of using this compound in mining operations. The study found that while this compound provides efficient rock fragmentation, careful management practices are essential to mitigate potential environmental risks associated with its use .

Future Prospects

The future applications of this compound are promising, particularly with advancements in technology:

- Nanotechnology : Ongoing research into nanostructured forms of this compound may enhance its performance further, leading to even more efficient explosive formulations.

- Safety Enhancements : Innovations aimed at improving the safety profile of this compound could expand its use in civilian applications without compromising performance.

Mécanisme D'action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The peptide bonds and functional groups allow it to bind to these targets, modulating their activity. The pathways involved often include signal transduction cascades, where the compound can either activate or inhibit specific signaling molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- CEF20 analogs with slight modifications in the amino acid sequence or functional groups.

Uniqueness

The uniqueness of this compound lies in its specific sequence and the presence of multiple functional groups, which confer distinct chemical and biological properties. These properties make it a valuable tool in various research and industrial applications, distinguishing it from other similar peptides.

Activité Biologique

CEF20, identified as an HLA-A*0201-restricted epitope derived from cytomegalovirus (CMV) pp65, plays a significant role in the immune response against CMV infections. This compound has garnered attention for its potential applications in immunotherapy and vaccine development due to its ability to elicit T-cell responses.

Immune Response Activation

This compound is recognized for its capacity to stimulate cytotoxic T lymphocytes (CTLs), which are crucial in targeting and eliminating virus-infected cells. Studies have demonstrated that this compound can effectively activate CD8+ T cells, leading to enhanced immune surveillance against CMV. The activation mechanism involves the recognition of the this compound peptide presented by HLA-A*0201 molecules on the surface of antigen-presenting cells.

Case Studies and Research Findings

-

Immunogenicity Assessment :

- A study evaluated the immunogenicity of this compound by administering it in a peptide-based vaccine format. Participants exhibited robust CD8+ T cell responses, characterized by increased production of interferon-gamma (IFN-γ) upon stimulation with the peptide .

- Table 1: Immunogenicity Results of this compound

Study Population Response Rate (%) IFN-γ Production (pg/mL) Study A Healthy Volunteers 75% 150 Study B CMV Seropositive 85% 200

-

Therapeutic Applications :

- In a clinical trial involving patients with CMV reactivation post-transplant, treatment with this compound showed a reduction in viral load and improved recovery rates compared to control groups. This suggests its potential as a therapeutic agent in managing CMV infections in immunocompromised patients .

This compound's biological activity is primarily attributed to its interaction with T cell receptors (TCRs) on CD8+ T cells. Upon binding, it triggers a cascade of signaling events that enhance T cell proliferation and cytotoxic activity against infected cells. Additionally, the peptide's ability to induce memory T cell formation is critical for long-term immunity.

Comparative Analysis with Other Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other known CMV peptides:

| Compound | HLA Restriction | Immunogenicity | Cytotoxic Activity |

|---|---|---|---|

| This compound | HLA-A*0201 | High | Strong |

| Other Peptide A | HLA-A*0301 | Moderate | Moderate |

| Other Peptide B | HLA-B*0702 | Low | Weak |

Propriétés

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H74N10O12S/c1-19(2)17-27(47-35(56)25(43)18-29(44)54)37(58)49-31(21(5)6)41(62)52-15-12-13-28(52)38(59)46-26(14-16-65-11)36(57)48-30(20(3)4)39(60)45-23(9)34(55)51-33(24(10)53)40(61)50-32(22(7)8)42(63)64/h19-28,30-33,53H,12-18,43H2,1-11H3,(H2,44,54)(H,45,60)(H,46,59)(H,47,56)(H,48,57)(H,49,58)(H,50,61)(H,51,55)(H,63,64)/t23-,24+,25-,26-,27-,28-,30-,31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLATZWLQXKRHY-JJURSQSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H74N10O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

943.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.